

Independent Verification of Jtz-951 (Enarodustat) Research Findings: A Comparative Guide

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Compound of Interest

Compound Name: Jtz-951

Cat. No.: B607305

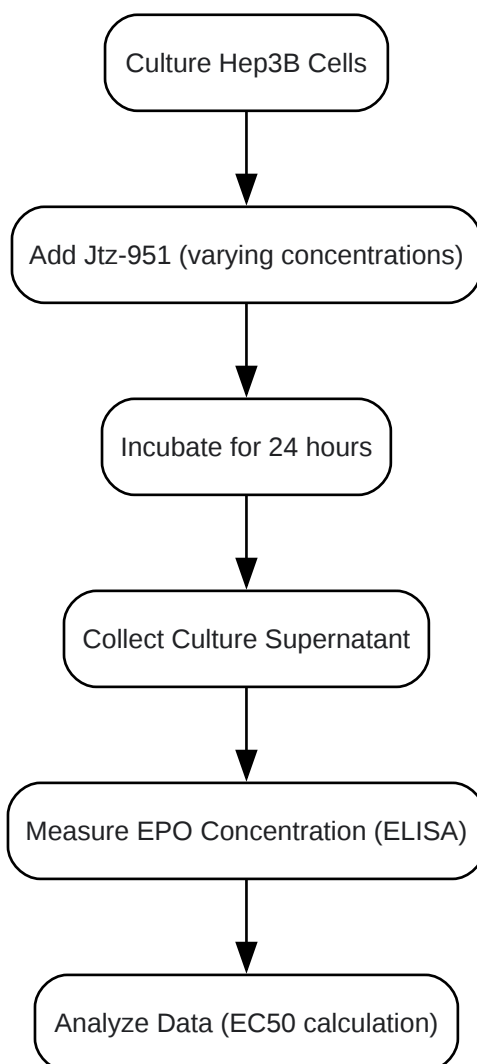
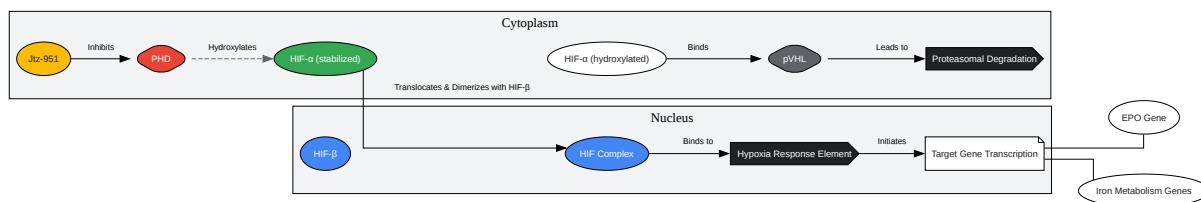
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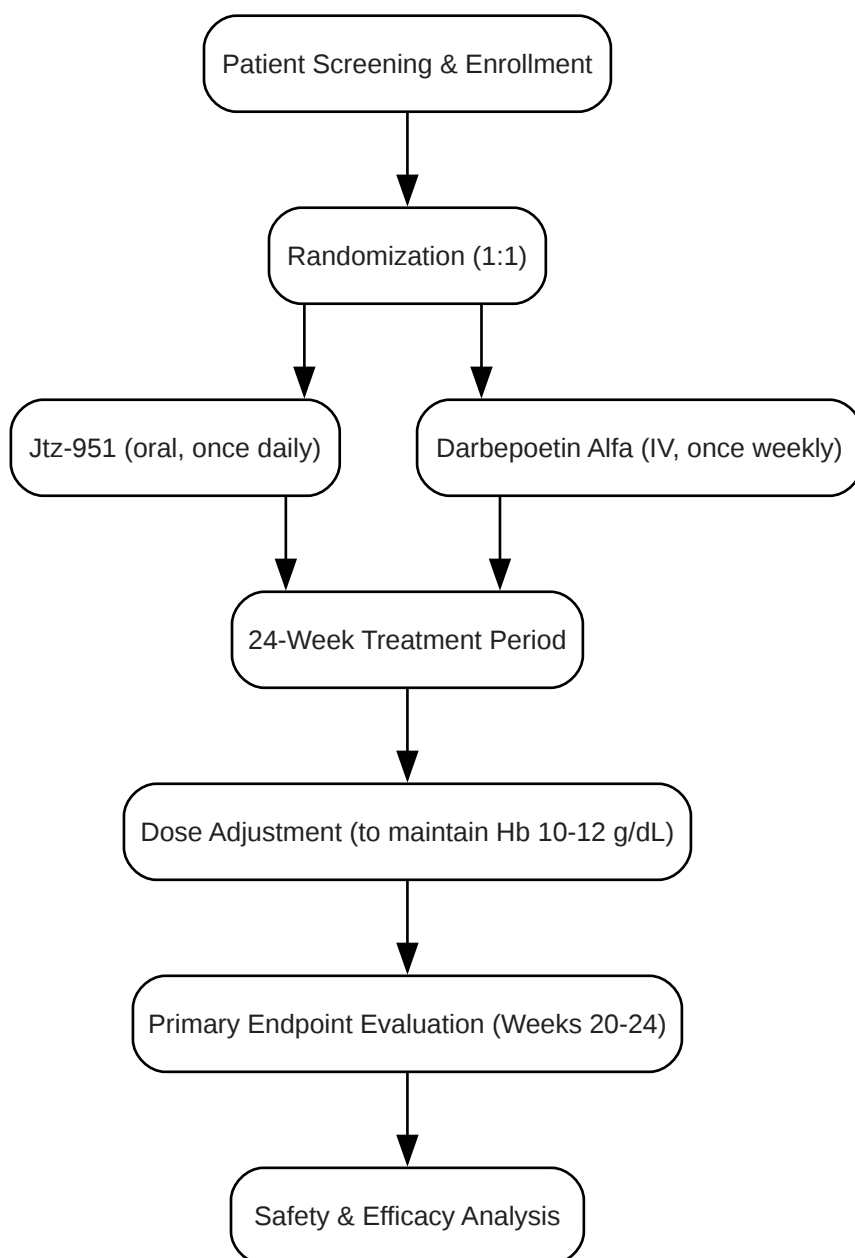
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Jtz-951** (enarodustat), an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, with alternative treatments for anemia associated with chronic kidney disease (CKD). The information is compiled from published research findings and presented with supporting experimental data.

Mechanism of Action

Jtz-951 is an orally active small molecule that inhibits HIF prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3).[1] This inhibition prevents the degradation of hypoxia-inducible factors (HIF- α), leading to their stabilization and accumulation.[2][3] Stabilized HIF- α translocates to the nucleus and dimerizes with HIF- β , forming a transcription factor that binds to hypoxia-response elements (HREs) on target genes. This process mimics the body's natural response to hypoxia.[4]

The primary therapeutic effects of **Jtz-951** stem from the upregulation of genes involved in erythropoiesis, including erythropoietin (EPO) and genes related to iron metabolism and transport.[4][5] This results in increased endogenous EPO production, improved iron utilization, and ultimately, the stimulation of red blood cell production to correct anemia.[5][6]





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